(Dicyclohexylphosphino)ferrocenyl]ethyldi-t-butylphosphine
Overview
Description
(Dicyclohexylphosphino)ferrocenyl]ethyldi-t-butylphosphine is a chiral compound with a fixed stereo configuration. It is a solid with low solubility, and its molecular formula is C38H56FeP2, with a molecular weight of 600.76 g/mol . This compound is widely used in organometallic chemistry due to its unique electronic and steric properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Dicyclohexylphosphino)ferrocenyl]ethyldi-t-butylphosphine typically involves the reaction of ferrocenyl derivatives with dicyclohexylphosphine and di-t-butylphosphine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like toluene or THF (tetrahydrofuran) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of temperature and pressure to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(Dicyclohexylphosphino)ferrocenyl]ethyldi-t-butylphosphine undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The compound can undergo substitution reactions where the phosphine ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphine derivatives .
Scientific Research Applications
(Dicyclohexylphosphino)ferrocenyl]ethyldi-t-butylphosphine is widely used in scientific research due to its versatility and unique properties. Some of its applications include:
Mechanism of Action
The mechanism by which (Dicyclohexylphosphino)ferrocenyl]ethyldi-t-butylphosphine exerts its effects involves its role as a ligand in catalytic reactions. The compound coordinates with metal centers, facilitating the formation of reactive intermediates that drive the catalytic process. The molecular targets and pathways involved include the activation of substrates and the stabilization of transition states .
Comparison with Similar Compounds
Similar Compounds
- (S)-1-[(RP)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine
- ®-1-[(SP)-2-(Dicyclohexylphosphino)ferrocenylethyl]diphenylphosphine
Uniqueness
(Dicyclohexylphosphino)ferrocenyl]ethyldi-t-butylphosphine is unique due to its specific chiral configuration and the presence of both dicyclohexylphosphino and di-t-butylphosphine groups. This combination provides distinct electronic and steric properties, making it highly effective in asymmetric catalysis and other specialized applications .
Properties
IUPAC Name |
cyclopenta-1,3-diene;ditert-butyl-[(1R)-1-(2-dicyclohexylphosphanylcyclopenta-2,4-dien-1-yl)ethyl]phosphane;iron(2+) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H47P2.C5H5.Fe/c1-21(29(26(2,3)4)27(5,6)7)24-19-14-20-25(24)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;1-2-4-5-3-1;/h14,19-23H,8-13,15-18H2,1-7H3;1-5H;/q2*-1;+2/t21-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGHPTFNSLEKBM-GHVWMZMZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC([C-]1C=CC=C1P(C2CCCCC2)C3CCCCC3)P(C(C)(C)C)C(C)(C)C.[CH-]1C=CC=C1.[Fe+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C-]1C=CC=C1P(C2CCCCC2)C3CCCCC3)P(C(C)(C)C)C(C)(C)C.[CH-]1C=CC=C1.[Fe+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H52FeP2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
158923-11-6 | |
Record name | SL-J009-1 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=158923-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20746211 | |
Record name | Iron(2+) cyclopenta-2,4-dien-1-ide 1-[(1R)-1-(di-tert-butylphosphanyl)ethyl]-2-(dicyclohexylphosphanyl)cyclopenta-2,4-dien-1-ide (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20746211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
950982-61-3, 158923-11-6 | |
Record name | (2S)-1-[(1R)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(dicyclohexylphosphino)ferrocene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=950982-61-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iron(2+) cyclopenta-2,4-dien-1-ide 1-[(1R)-1-(di-tert-butylphosphanyl)ethyl]-2-(dicyclohexylphosphanyl)cyclopenta-2,4-dien-1-ide (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20746211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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